molecular formula C19H16N6OS B2397360 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 891106-49-3

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Katalognummer: B2397360
CAS-Nummer: 891106-49-3
Molekulargewicht: 376.44
InChI-Schlüssel: LDQKFULFSYFORH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazolopyridazine derivative featuring a pyridin-3-yl substituent at the 6-position of the triazolo[4,3-b]pyridazine core, a thioether linkage to an acetamide group, and an o-tolyl (ortho-methylphenyl) moiety as the terminal substituent. Its structure combines a heteroaromatic triazolopyridazine system with a sulfur-containing side chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Eigenschaften

IUPAC Name

N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-5-2-3-7-15(13)21-18(26)12-27-19-23-22-17-9-8-16(24-25(17)19)14-6-4-10-20-11-14/h2-11H,12H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKFULFSYFORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues Identified:

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Entry 3):

  • Core structure : Replaces triazolopyridazine with a pyrimidine ring.
  • Substituents : A hydroxypyrimidinyl group at the sulfanyl position and a methylisoxazole terminal group.
  • Implications : The hydroxyl group may enhance solubility but reduce metabolic stability compared to the pyridinyl group in the target compound.

N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, Entry 4):

  • Core structure : Features a thiadiazole ring instead of triazolopyridazine.
  • Substituents : Methyl-thiadiazole and N-methyl-N-phenyl acetamide.
  • Implications : The thiadiazole’s electron-deficient nature may alter binding affinity compared to the triazolopyridazine core.

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (, Entry 2): Core structure: Shares the triazolopyridazine scaffold but with a methyl group at the 3-position. Substituents: Ethoxyphenyl group instead of pyridin-3-yl and a para-substituted phenylacetamide.

Comparative Data Table:

Property/Feature Target Compound 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-triazolopyridazin-6-yl)phenyl]acetamide
Core Heterocycle Triazolo[4,3-b]pyridazine Pyrimidine Thiadiazole Triazolo[4,3-b]pyridazine
Key Substituents Pyridin-3-yl, o-tolyl Hydroxypyrimidinyl, methylisoxazole Methyl-thiadiazole, N-methyl-N-phenyl Ethoxyphenyl, methyl-triazolo
Molecular Weight (Da) ~395 (estimated) ~322 (estimated) ~349 (estimated) ~432 (estimated)
Predicted logP ~2.8 (moderate lipophilicity) ~1.5 (lower lipophilicity due to -OH) ~3.2 (higher lipophilicity) ~3.5 (highest lipophilicity due to ethoxy)
Potential Bioactivity Kinase inhibition (inferred from triazolopyridazine) Antimicrobial (methylisoxazole motif) Enzyme modulation (thiadiazole’s electron deficiency) CNS activity (lipophilic substituents)

Research Findings and Implications

Triazolopyridazine Core :

  • The triazolo[4,3-b]pyridazine system in the target compound and ’s analogue is associated with kinase inhibitory activity, as seen in other derivatives targeting ATP-binding pockets .
  • Methylation at the 3-position (, Entry 2) may sterically hinder interactions compared to the unsubstituted pyridinyl group in the target compound.

Thioether Linkage :

  • The sulfur atom in the thioacetamide group enhances flexibility and may improve metabolic stability compared to oxygen-based linkages.

Biologische Aktivität

The compound 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a novel derivative of triazole and pyridazine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazolo ring fused with a pyridazine moiety.
  • A thio group linking the triazolo-pyridazine to an o-tolyl acetamide group.

The molecular formula is C15H15N5SC_{15}H_{15}N_5S, with a molecular weight of approximately 299.38 g/mol. Its structure is crucial for its interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values indicate that the compound exhibits potent cytotoxicity, particularly against lung adenocarcinoma (A549) and fibrosarcoma (HT-1080) cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which these compounds exert their antiproliferative effects often involves inhibition of tubulin polymerization, which is critical for mitosis. For example, the compound 4q was shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, compounds like 12e have demonstrated significant inhibition of c-Met kinase activity, which is implicated in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyridazine derivatives can be significantly influenced by structural modifications:

  • The presence of electron-donating or withdrawing groups on the aromatic rings alters the electronic properties and enhances binding affinity to biological targets.
  • Substituents on the triazole and pyridazine rings can modulate solubility and permeability, impacting overall bioavailability.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis of Diaryl-[1,2,4]triazolo[4,3-b]pyridazines : A series of compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The most promising derivatives exhibited IC50 values comparable to established chemotherapeutics .
  • c-Met Kinase Inhibition : Another study designed triazolo-pyrimidine derivatives that showed significant inhibition against c-Met kinase with IC50 values in the nanomolar range. This indicates that modifications leading to enhanced kinase inhibition can also improve anticancer efficacy .

Q & A

Q. Optimization strategies :

  • Temperature control : Reflux conditions (80–120°C) improve reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use of Pd catalysts for cross-coupling reactions .
  • Monitoring : TLC (Rf tracking) and HPLC (purity >95%) ensure intermediate quality .

Which analytical techniques are critical for confirming structure and purity?

Q. Basic

  • NMR spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 405.48 for a related compound) .
  • HPLC : Retention time analysis ensures >98% purity .

Q. Table 1: Key Characterization Data

ParameterMethodTypical ResultsReference
Molecular weightHR-MS~405–420 g/mol
PurityHPLC>95%
Solubility in DMSOGravimetric10–15 mg/mL

What structural features influence its pharmacological activity?

Q. Basic

  • Triazolo-pyridazine core : Essential for binding to enzymes/ion channels (e.g., sodium channels) .
  • Thioacetamide group : Enhances metabolic stability and membrane permeability .
  • Substituent effects :
    • Pyridin-3-yl and o-tolyl groups modulate lipophilicity and target affinity .
    • Electron-withdrawing groups (e.g., F, Cl) improve potency in related compounds .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

Variation of substituents :

  • Replace pyridin-3-yl with fluorophenyl or p-tolyl to assess affinity changes .
  • Modify the o-tolyl group to meta/para positions to study steric effects .

Assay selection :

  • In vitro enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) .
  • Cellular assays : Evaluate cytotoxicity (e.g., IC50 in cancer cell lines) .

Computational modeling : Docking studies predict binding modes to biological targets (e.g., using AutoDock Vina) .

How can contradictions in biological activity data be resolved?

Q. Advanced

  • Hypothesis testing : If conflicting potency data arise (e.g., varying IC50 in assays), consider:
    • Batch purity differences : Reanalyze via HPLC/MS .
    • Assay conditions : Standardize pH, temperature, and incubation time .
  • Control experiments : Compare with structurally validated analogs (e.g., fluorophenyl derivatives) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., substituent-dependent activity) .

What in vitro assays are suitable for evaluating its mechanism of action?

Q. Advanced

  • Ion channel modulation : Patch-clamp electrophysiology to assess sodium/potassium channel blocking .
  • Enzyme inhibition : Fluorescence-based assays (e.g., NADPH oxidation for oxidoreductases) .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) .

Q. Table 2: Example Assay Parameters

Assay TypeTargetKey MetricsReference
Patch-clampNaV1.7IC50, V1/2 shift
FluorescenceCYP450% Inhibition

How can computational methods predict its interactions with biological targets?

Q. Advanced

  • Molecular docking : Simulate binding to homology models of targets (e.g., using PyMol) .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identify essential interaction features (e.g., H-bond donors) .

What strategies address solubility and stability challenges?

Q. Advanced

  • Solubility enhancement : Co-solvents (e.g., Cremophor EL) or salt formation (e.g., HCl salts) .
  • Stability optimization :
    • pH adjustment : Maintain pH 6–8 to prevent hydrolysis .
    • Lyophilization : Improve shelf-life of aqueous solutions .

How to troubleshoot purification challenges during synthesis?

Q. Advanced

  • Column chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for crystal formation .
  • HPLC prep-scale : Isolate isomers with >99% purity .

What are the key considerations for scaling up synthesis?

Q. Advanced

  • Process safety : Avoid exothermic reactions by controlled reagent addition .
  • Cost-effective catalysts : Transition from Pd to Cu-based catalysts for coupling steps .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.